REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][C:3]=1[O:4][CH:5]([CH3:10])[C:6]([O:8][CH3:9])=[O:7].[Br:16]N1C(=O)CCC1=O>N(C1(C#N)CCCCC1)=NC1(C#N)CCCCC1.FC1C=CC=CC=1>[Br:16][CH2:15][C:12]1[CH:13]=[CH:14][C:2]([Cl:1])=[C:3]([CH:11]=1)[O:4][CH:5]([CH3:10])[C:6]([O:8][CH3:9])=[O:7]
|
Name
|
|
Quantity
|
4.37 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
catalyst
|
Smiles
|
N(=NC1(CCCCC1)C#N)C1(CCCCC1)C#N
|
Name
|
|
Quantity
|
5.61 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(OC(C(=O)OC)C)C=C(C=C1)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
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FC1=CC=CC=C1
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Type
|
CUSTOM
|
Details
|
the mixture was stirred
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained above
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hours
|
Duration
|
2 h
|
Type
|
WAIT
|
Details
|
to left
|
Type
|
TEMPERATURE
|
Details
|
for cooling
|
Type
|
FILTRATION
|
Details
|
the reaction solution was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Name
|
methyl 2-[5-(bromomethyl)-2-chlorophenoxy]propionate
|
Type
|
product
|
Smiles
|
BrCC=1C=CC(=C(OC(C(=O)OC)C)C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.59 g | |
YIELD: CALCULATEDPERCENTYIELD | 87.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |